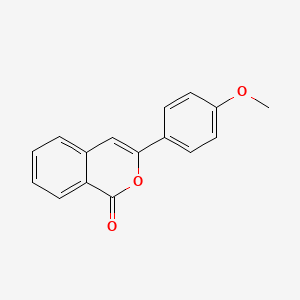![molecular formula C24H20N2O2 B11639881 3-(4-methoxyphenyl)-2-[(E)-2-(3-methylphenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11639881.png)
3-(4-methoxyphenyl)-2-[(E)-2-(3-methylphenyl)ethenyl]quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Metoxifenil)-2-[(E)-2-(3-metilfenil)etenil]quinazolin-4(3H)-ona es un compuesto orgánico complejo que pertenece a la familia de las quinazolinonas. Las quinazolinonas son conocidas por sus diversas actividades biológicas, incluidas las propiedades antimaláricas, antitumorales, anticonvulsivas, fungicidas, antimicrobianas y antiinflamatorias .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-metoxifenil)-2-[(E)-2-(3-metilfenil)etenil]quinazolin-4(3H)-ona típicamente involucra reacciones orgánicas de múltiples pasos. Un método común implica la condensación de 4-metoxibenzaldehído con 3-metilbenzaldehído en presencia de una base para formar la chalcona correspondiente. Este intermedio se cicla luego con ácido antranílico en condiciones ácidas para producir el derivado de quinazolinona deseado .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis a gran escala probablemente implicaría la optimización de las condiciones de reacción mencionadas anteriormente, incluido el uso de reactores de flujo continuo y técnicas de síntesis automatizadas para mejorar el rendimiento y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(4-Metoxifenil)-2-[(E)-2-(3-metilfenil)etenil]quinazolin-4(3H)-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo metoxilo, usando reactivos como el hidruro de sodio y los haluros de alquilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Hidruro de sodio en dimetilformamida (DMF) con haluros de alquilo.
Productos principales
Oxidación: Derivados de quinazolinona con cadenas laterales oxidadas.
Reducción: Derivados de quinazolinona reducidos con cadenas laterales hidrogenadas.
Sustitución: Derivados de quinazolinona sustituidos con varios grupos alquilo.
Aplicaciones Científicas De Investigación
3-(4-Metoxifenil)-2-[(E)-2-(3-metilfenil)etenil]quinazolin-4(3H)-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Investigado por sus actividades antitumorales y anticonvulsivas.
Mecanismo De Acción
El mecanismo de acción de 3-(4-metoxifenil)-2-[(E)-2-(3-metilfenil)etenil]quinazolin-4(3H)-ona involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antitumoral puede atribuirse a su capacidad para inhibir ciertas enzimas involucradas en la proliferación celular. El compuesto también puede interactuar con los receptores de neurotransmisores, contribuyendo a sus efectos anticonvulsivos .
Comparación Con Compuestos Similares
Compuestos similares
4(3H)-Quinazolinona: Conocido por su amplia gama de actividades biológicas, incluidas las propiedades antimaláricas y antitumorales.
3-Metilquinazolinona: Exhibe actividades biológicas similares pero con diferente potencia y selectividad.
4-Metoxquinazolinona: Comparte similitudes estructurales pero difiere en su patrón de sustitución, afectando su actividad biológica.
Singularidad
3-(4-Metoxifenil)-2-[(E)-2-(3-metilfenil)etenil]quinazolin-4(3H)-ona es única debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C24H20N2O2 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-2-[(E)-2-(3-methylphenyl)ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C24H20N2O2/c1-17-6-5-7-18(16-17)10-15-23-25-22-9-4-3-8-21(22)24(27)26(23)19-11-13-20(28-2)14-12-19/h3-16H,1-2H3/b15-10+ |
Clave InChI |
NLVSXPLCOJDWSN-XNTDXEJSSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
SMILES canónico |
CC1=CC(=CC=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B11639801.png)
![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11639807.png)
![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11639812.png)
![methyl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639815.png)
![3-butyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11639820.png)
![Ethyl 4-[(2,3-dimethylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11639822.png)
![2-Amino-1-(3,5-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639827.png)

![3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11639840.png)
![N-(2,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B11639849.png)
![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B11639851.png)
![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11639865.png)
![(2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide](/img/structure/B11639867.png)
![3-hexyl-4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11639869.png)
